(3R)-1-benzyl-6-oxopiperidine-3-carboxylicacid
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Overview
Description
(3R)-1-benzyl-6-oxopiperidine-3-carboxylicacid is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a benzyl group attached to the nitrogen atom, a ketone group at the 6-position, and a carboxylic acid group at the 3-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-benzyl-6-oxopiperidine-3-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: The 6-position of the piperidine ring is oxidized to introduce the ketone group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Carboxylation: The 3-position is carboxylated using carbon dioxide under high pressure or by employing carboxylation reagents like carbonyl diimidazole.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-benzyl-6-oxopiperidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Carboxylation Reagents: Carbon dioxide, carbonyl diimidazole.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various benzyl-substituted derivatives.
Esterification Products: Esters.
Scientific Research Applications
(3R)-1-benzyl-6-oxopiperidine-3-carboxylicacid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (3R)-1-benzyl-6-oxopiperidine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the ketone functionality play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-benzyl-6-oxopiperidine-3-carboxylicacid: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The unique combination of the benzyl group, ketone functionality, and carboxylic acid group in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m1/s1 |
InChI Key |
QQVADMMBTIQOOR-LLVKDONJSA-N |
Isomeric SMILES |
C1CC(=O)N(C[C@@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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